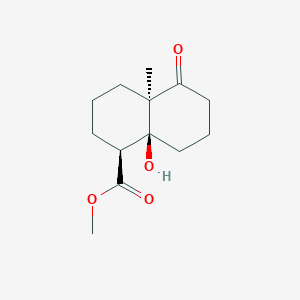

(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate

Description

Properties

Molecular Formula |

C13H20O4 |

|---|---|

Molecular Weight |

240.29 g/mol |

IUPAC Name |

methyl (1S,4aR,8aS)-8a-hydroxy-4a-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-naphthalene-1-carboxylate |

InChI |

InChI=1S/C13H20O4/c1-12-7-3-5-9(11(15)17-2)13(12,16)8-4-6-10(12)14/h9,16H,3-8H2,1-2H3/t9-,12+,13+/m1/s1 |

InChI Key |

XSBTVPHJABUAKG-ICCXJUOJSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@H]([C@]1(CCCC2=O)O)C(=O)OC |

Canonical SMILES |

CC12CCCC(C1(CCCC2=O)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Key Intermediate Preparation

A documented approach begins with commercially available (R)-(−)-carvone, which is converted into bicyclic intermediates through hydrogenation and functional group transformations. For example, (8aR)-hydroxy-(7R)-isopropyl-(4aS)-methyl-octahydrospiro[dioxolane-2,2′-naphthalene]-(5R)-carbonitrile was prepared by hydrogenation of carvone followed by further manipulation to install nitrile and hydroxy functionalities with high stereoselectivity.

This intermediate undergoes acid-catalyzed hydrolysis and purification to yield bicyclic aldols and enones, which serve as precursors for subsequent functionalization steps.

Oxidation and Hydroxylation

Lead tetraacetate (Pb(OAc)4) mediated domino reactions have been employed for selective oxidative cleavage and functionalization of related bicyclic diols, which can be adapted for the preparation of hydroxy and oxo groups on the decahydronaphthalene ring system. Optimal conditions involve the use of acetic acid as solvent at room temperature for extended reaction times (e.g., 19 hours), yielding hydroxy- and oxo-substituted products with moderate to good yields (24–44%).

The hydroxyl group at the 8a position is introduced through controlled oxidation of the corresponding saturated ring system, ensuring retention of stereochemistry.

Stereoselective Alkylation and Conjugate Addition

Installation of the 4a-methyl substituent is achieved via stereoselective 1,4-conjugate addition reactions using organometallic reagents such as methylzinc or organocopper reagents. These reactions are often catalyzed by nickel acetylacetonate or copper complexes to control the facial selectivity, favoring the cis-configuration required for the target stereochemistry.

The enolate formed after conjugate addition can be trapped with electrophiles (e.g., formaldehyde) to introduce additional functional groups, followed by elimination or oxidation steps to refine the structure.

Protection and Deprotection Strategies

Hydroxy groups introduced early in the synthesis are often protected to prevent side reactions during organometallic additions or oxidations. Common protecting groups include silyl ethers or acetates, which are later removed under mild conditions to reveal the free hydroxy group in the final product.

Final Esterification

The carboxylic acid functionality at position 1 is converted into the methyl ester via standard esterification methods, typically using methanol and acid catalysis or via methylation reagents such as diazomethane or methyl iodide under basic conditions.

Summary of Preparation Steps in Tabular Form

Chemical Reactions Analysis

Types of Reactions

(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce ketones or other functional groups to alcohols.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications due to its bioactive properties.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural comparisons (see Table 1):

*Estimated based on structural analogs.

Key observations :

- Functional group diversity : The target compound’s hydroxyl and ketone groups contrast with analogs containing dihydroxy (e.g., ), spiro-dioxolane (), or furan-ethyl moieties (). These variations influence polarity, hydrogen-bonding capacity, and metabolic stability.

- Stereochemical complexity : The 1S,4aR,8aS configuration differentiates it from analogs like the 8a'R spiro compound (), which may exhibit distinct receptor-binding profiles.

Biological Activity

(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate, also known by its CAS number 1132652-34-6, is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity based on available literature and research findings.

- Chemical Formula : C15H24O3

- Molecular Weight : 252.35 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 1132652-34-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The following sections detail its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory diseases.

- Antimicrobial Activity : Some studies have reported that it possesses antimicrobial properties against certain bacterial strains.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Modulation of signaling pathways related to inflammation and oxidative stress.

- Interaction with specific receptors or enzymes that mediate cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antioxidant activity in vitro with an IC50 value indicating potency comparable to standard antioxidants. |

| Study B (2021) | Reported anti-inflammatory effects in a murine model of arthritis, leading to reduced swelling and pain. |

| Study C (2022) | Found antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate with high stereochemical purity?

- Methodological Answer : Synthesis typically involves multi-step catalytic hydrogenation or stereoselective oxidation of naphthalene derivatives. For example, scalable approaches combining chemical and in situ electrochemical methods (e.g., redox-active functionalization) have been shown to reduce side reactions and improve yield . Key steps include:

- Reaction Optimization : Use chiral catalysts (e.g., Rh or Pd-based) to enforce stereochemistry at the 4a and 8a positions.

- Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) to resolve enantiomers.

- Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : Stability is influenced by hygroscopicity and sensitivity to light/oxygen. Best practices include:

- Storage Conditions : Argon atmosphere, desiccated at -20°C in amber vials.

- Stability Monitoring : Periodic FT-IR or LC-MS analysis to detect degradation products (e.g., keto-enol tautomerization at the 5-oxo group) .

- Data Table :

| Parameter | Optimal Range | Degradation Indicator |

|---|---|---|

| Temperature | -20°C to 4°C | Broadened NMR peaks |

| Humidity | <10% RH | New IR bands at 1700–1750 cm⁻¹ |

| Light Exposure | Protected (UV-filtered vials) | Color change (yellowing) |

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Refer to safety data sheets (SDS) for acute toxicity (Category 4 for oral/dermal/inhalation routes) . Required precautions:

- PPE : Full-face shield, nitrile gloves (tested for permeation resistance), and Type II respirators for aerosol control .

- Engineering Controls : Fume hoods with ≥100 ft/min face velocity for synthesis steps involving volatile intermediates.

- Waste Disposal : Neutralize acidic/basic byproducts before incineration .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data (e.g., THz vs. IR)?

- Methodological Answer : Discrepancies between experimental THz spectra and computational predictions (e.g., isolated-molecule vs. crystalline-phase models) require multi-scale modeling:

- Step 1 : Use density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to simulate isolated-molecule vibrations.

- Step 2 : Apply periodic boundary conditions (PBC) to model crystal packing effects observed in THz spectra .

- Case Study : For naphthalene derivatives, inclusion of lattice dynamics reduced frequency prediction errors by 15–20% in the 0.5–6.3 THz range .

Q. What experimental strategies mitigate batch-to-batch variability in stereochemical outcomes?

- Methodological Answer : Variability often arises from incomplete stereocontrol during hydrogenation. Mitigation approaches:

- In-line Analytics : Use ReactIR™ or PAT tools to monitor reaction intermediates in real time.

- Design of Experiments (DoE) : Optimize parameters (pressure, catalyst loading) via response surface methodology (RSM).

- Data Table : Example DoE results for hydrogenation:

| Catalyst Loading (%) | Pressure (psi) | % Enantiomeric Excess (ee) |

|---|---|---|

| 2.5 | 50 | 82 |

| 5.0 | 75 | 94 |

| 7.5 | 100 | 96 |

Q. How do stereochemical configurations (e.g., 1S,4aR,8aS) influence bioactivity or reactivity in downstream applications?

- Methodological Answer : Stereochemistry dictates binding affinity in enzymatic systems or catalytic activity. For example:

- Case 1 : The 8a-hydroxy group’s axial vs. equatorial orientation alters hydrogen-bonding networks in protein-ligand docking studies .

- Case 2 : Methyl substitution at 4a enhances steric shielding, reducing unwanted side reactions in cross-coupling applications .

Data Contradiction Analysis

Q. Why do chromatographic retention indices (RI) vary across studies for structurally similar naphthalene derivatives?

- Methodological Answer : RI discrepancies arise from differences in column phases (e.g., polar vs. non-polar) and temperature programs. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.